Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase, developed for cancer research. [, ] Aurora B kinase plays a crucial role in mitosis, a process of cell division, specifically in regulating chromosome segregation and cytokinesis. [, , , ] This makes Aurora B kinase an attractive target for therapeutic intervention in various malignancies. [, , ] Barasertib, as an Aurora B kinase inhibitor, has been extensively studied in preclinical models and has shown promising antitumor activity in both hematological and solid tumors. [, , ]
The synthesis of Barasertib involves several key steps that are primarily focused on creating the hydroxyquinazoline-pyrazole-anilide structure. The general synthetic route includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .
Barasertib's molecular formula is , and it has a molecular weight of approximately 420.43 g/mol. The structural features include:
The three-dimensional conformation of Barasertib is critical for its interaction with Aurora B kinase, allowing it to effectively inhibit the enzyme's activity .
Barasertib undergoes several significant chemical reactions in biological systems:
Barasertib exerts its antitumor effects primarily through the inhibition of Aurora B kinase activity. This mechanism involves:
Barasertib exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for intravenous administration .
Barasertib has been investigated for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3